7-Bromo-4-chloro-6-methoxyquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-4-chloro-6-methoxyquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-2-5-7(3-6(8)10)12-4-13-9(5)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPQKIIRMGDHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256955-34-6 | |
| Record name | 7-bromo-4-chloro-6-methoxyquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Quinazoline Scaffolds: A Cornerstone of Modern Kinase Inhibitor Drug Discovery
<
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold in Oncology
Protein kinases, enzymes that regulate a vast array of cellular processes, have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology.[1][2] Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[1][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy, offering more targeted and less toxic alternatives to traditional chemotherapy.[3][4][5]
Within the expansive landscape of kinase inhibitors, the quinazoline scaffold has earned the status of a "privileged structure."[6][7] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, provides an ideal framework for designing potent and selective kinase inhibitors.[5] Its stability, synthetic tractability, and the ability to be readily functionalized at multiple positions have made it a cornerstone of modern medicinal chemistry.[8] The Food and Drug Administration (FDA) has approved numerous quinazoline-based drugs for various cancers, underscoring the clinical success of this versatile scaffold.[1][3][9][10][11]
This guide provides a comprehensive technical overview of the quinazoline scaffold in kinase inhibitor drug discovery. We will delve into the medicinal chemistry, structure-activity relationships (SAR), mechanisms of action, and the biological evaluation of these compounds. Furthermore, we will explore the evolution of quinazoline-based inhibitors, from the first generation to novel strategies aimed at overcoming drug resistance.
The Medicinal Chemistry of Quinazoline-Based Kinase Inhibitors
The versatility of the quinazoline core allows for extensive chemical modification to optimize inhibitor potency, selectivity, and pharmacokinetic properties. The 4-anilinoquinazoline is a particularly prominent motif in many approved drugs.[3][12]
General Structure-Activity Relationships (SAR)
SAR studies have revealed key structural features of 4-anilinoquinazolines that are crucial for their inhibitory activity against kinases like the Epidermal Growth Factor Receptor (EGFR):
-
The Quinazoline Core: The nitrogen at position 1 (N-1) of the quinazoline ring typically forms a critical hydrogen bond with a methionine residue in the hinge region of the kinase's ATP-binding pocket.[13] This interaction is a cornerstone of the binding affinity for many quinazoline inhibitors.
-
The 4-Anilino Moiety: This group extends into the ATP-binding site and its substitution pattern significantly influences both potency and selectivity.
-
Substitutions at the 6- and 7-Positions: These positions are often modified with small, electron-donating groups, such as methoxy groups, to enhance activity.[3][11] Bulky substituents at the 7-position can also be favorable for inhibitory activity.[3] These groups can also be functionalized with solubilizing moieties to improve the drug-like properties of the compound.
Synthesis of the Quinazoline Scaffold
The synthesis of the quinazoline core is well-established, with several reliable methods available to medicinal chemists. A common and versatile approach is the Niementowski quinazoline synthesis.
Experimental Protocol: Niementowski Quinazoline Synthesis
This protocol outlines a general procedure for the synthesis of a 4-oxoquinazoline intermediate, which can be further modified to generate a library of kinase inhibitors.
Materials:
-
Anthranilic acid derivative
-
Formamide
-
Reaction vessel with a condenser and heating mantle
-
Stirring apparatus
Procedure:
-
Combine the anthranilic acid derivative and an excess of formamide in the reaction vessel.
-
Heat the mixture to 120-130°C and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-water to precipitate the 4-oxoquinazoline product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The 4-oxoquinazoline can then be chlorinated using a reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to yield a 4-chloroquinazoline.
-
The 4-chloroquinazoline is a key intermediate that can be readily reacted with various anilines via nucleophilic aromatic substitution to produce a diverse range of 4-anilinoquinazoline derivatives.
Diagram of the Synthetic Workflow
Caption: General synthetic scheme for 4-anilinoquinazoline kinase inhibitors.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of quinazoline-based kinase inhibitors function as ATP-competitive inhibitors.[2][14] They are designed to bind to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[2] This blockade of downstream signaling pathways ultimately inhibits cell proliferation and induces apoptosis in cancer cells.[2]
Diagram of Competitive Inhibition
Caption: Quinazoline inhibitors competitively block ATP binding to the kinase active site.
Evolution of Quinazoline-Based EGFR Inhibitors: Overcoming Resistance
The clinical application of first-generation EGFR inhibitors, such as gefitinib and erlotinib, was a significant advancement in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[3][8][15] However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limited their long-term efficacy.[8][16] This mutation increases the affinity of the kinase for ATP, rendering the first-generation inhibitors less competitive.[8]
This challenge spurred the development of second- and third-generation inhibitors. Second-generation inhibitors, like afatinib and dacomitinib, are also quinazoline-based but were designed to bind covalently to a cysteine residue near the ATP-binding site, leading to irreversible inhibition.[15] While effective against the T790M mutation, they often exhibit significant toxicity due to their activity against wild-type EGFR.[15]
The third-generation inhibitor, osimertinib, which features a pyrimidine scaffold, was specifically designed to target the T790M mutation while sparing wild-type EGFR, offering an improved therapeutic window.[15] However, resistance to third-generation inhibitors can also develop, often through a C797S mutation.[15][16] This has led to the exploration of fourth-generation, allosteric inhibitors that bind to a different site on the EGFR protein.[15][16]
Expanding the Target Space: Quinazolines Beyond EGFR
While the quinazoline scaffold is famously associated with EGFR inhibitors, its utility extends to a wide range of other kinase targets implicated in cancer and other diseases.
Vascular Endothelial Growth Factor Receptor (VEGFR)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is primarily driven by the VEGFR signaling pathway.[17][18] Several quinazoline-based inhibitors have been developed to target VEGFR, often as multi-targeted inhibitors that also hit other kinases like EGFR.[4][12][17] Vandetanib is an FDA-approved multi-kinase inhibitor with a quinazoline core that targets VEGFR, EGFR, and RET-tyrosine kinase.[1][3][7][17]
Bruton's Tyrosine Kinase (BTK)
BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.[19] While the approved BTK inhibitor ibrutinib is not quinazoline-based, research has explored the quinazoline scaffold for the development of novel BTK inhibitors.[19]
Other Kinase Targets
The quinazoline scaffold has been successfully employed to develop inhibitors against a diverse array of other kinases, including:
-
FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases , important targets in acute myeloid leukemia (AML).[6]
-
Phosphoinositide 3-kinase (PI3K) , a central node in a critical cell survival pathway.[1][4]
-
ABL kinase , the target of imatinib in chronic myeloid leukemia (CML).[20]
-
Cyclin-Dependent Kinase 9 (CDK9) , involved in the regulation of transcription.[21]
Biological Evaluation of Quinazoline Kinase Inhibitors
The development of a successful kinase inhibitor requires a rigorous biological evaluation process to determine its potency, selectivity, and cellular activity.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of a compound against a purified kinase enzyme.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Test compound (quinazoline derivative)
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the purified kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time at an optimal temperature (e.g., 30°C).
-
Stop the reaction.
-
Detect the amount of substrate phosphorylation or the amount of ATP remaining.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Experimental Protocol: Cellular Proliferation Assay
This assay determines the effect of a quinazoline inhibitor on the growth of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 for NSCLC)
-
Cell culture medium and supplements
-
Test compound (quinazoline derivative)
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Add the cell proliferation reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the GI50 or IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
FDA-Approved Quinazoline-Based Kinase Inhibitors
The clinical success of the quinazoline scaffold is evident in the number of FDA-approved drugs for cancer treatment.
| Drug Name | Primary Kinase Target(s) | Approved Indication(s) |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC)[1][3] |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer[1][3] |
| Lapatinib | EGFR, HER2 | Breast Cancer[1][3] |
| Afatinib | EGFR, HER2 | NSCLC[1] |
| Dacomitinib | EGFR, HER2 | NSCLC[3] |
| Vandetanib | VEGFR, EGFR, RET | Medullary Thyroid Cancer[1][3][7] |
Conclusion and Future Directions
The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of clinically effective kinase inhibitors. Its versatility has allowed medicinal chemists to fine-tune the properties of these inhibitors to target a wide range of kinases with high potency and increasing selectivity. The journey from the first-generation EGFR inhibitors to multi-targeted agents and strategies to overcome resistance highlights the enduring importance of this privileged structure.
Future research in this area will likely focus on several key aspects:
-
Developing inhibitors with novel mechanisms of action , such as allosteric inhibitors, to overcome resistance to current therapies.[15]
-
Improving the selectivity of quinazoline-based inhibitors to minimize off-target effects and associated toxicities. The use of strategies like macrocyclization is a promising approach in this regard.[22]
-
Expanding the target space to include other kinase families and non-kinase targets where the quinazoline scaffold may prove beneficial.
-
Employing computational and structure-based drug design to rationally design the next generation of quinazoline inhibitors with optimized properties.[8]
The quinazoline scaffold will undoubtedly continue to be a central theme in the ongoing quest for more effective and safer targeted therapies for cancer and other diseases.
References
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC. (n.d.).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. (n.d.).
- Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors - MDPI. (n.d.).
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28).
- Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review - International Journal of Pharmacy and Biological Sciences. (2024, October 1).
- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - NIH. (n.d.).
- Discovery of quinoline-based irreversible BTK inhibitors - PubMed. (2020, July 15).
- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 | Journal of Medicinal Chemistry - ACS Publications. (2022, November 16).
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024, February 16).
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC. (2024, February 16).
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (n.d.).
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed. (2023, November 5).
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024, July 31).
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies | Bentham Science Publishers. (2023, November 1).
- Structure-activity relationship of the quinazoline series. Potential... - ResearchGate. (n.d.).
- Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC. (n.d.).
- FDA approved quinazoline derivatives as anticancer drugs. - ResearchGate. (n.d.).
- Synthesis of series of quinazoline analogues as protein kinase inhibitors. - ResearchGate. (n.d.).
- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed. (2023, April 3).
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (n.d.).
- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. - RACO. (n.d.).
- Structures of first- and second-generation FDA-approved quinazoline-based EGFR inhibitors. - ResearchGate. (n.d.).
- Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature. (2016, February 1).
- Structure–activity relationship and molecular docking of compound 3 in... - ResearchGate. (n.d.).
- Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed. (n.d.).
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - MDPI. (2022, December 23).
- (PDF) The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase InhibitorsThe Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase InhibitorsThe Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors - ResearchGate. (2026, January 17).
- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. (2025, November 12).
- Modular Vinyl Phosphonamidates for Cysteine-Directed Protein Targeting | Journal of the American Chemical Society. (n.d.).
- Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - PMC. (2023, April 18).
- Technical Support Center: Overcoming Drug Resistance with Quinazolinone Derivatives - Benchchem. (n.d.).
- Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed. (n.d.).
Sources
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raco.cat [raco.cat]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 18. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of quinoline-based irreversible BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of Vandetanib analogues using 7-bromo intermediates
Application Note: High-Throughput Synthesis of Vandetanib Analogues via 7-Bromo Intermediates
Introduction & Strategic Overview
Vandetanib (ZD6474) is a multi-kinase inhibitor targeting VEGFR2, EGFR, and RET, primarily used for medullary thyroid cancer.[1] Its core pharmacophore consists of a 4-anilinoquinazoline scaffold with a critical solubility-enhancing basic side chain at the C7 position.
Standard industrial synthesis relies on the O-alkylation of a 7-hydroxy intermediate with a specific piperidine electrophile. While efficient for the parent drug, this route is restrictive for Medicinal Chemistry campaigns aiming to explore Structure-Activity Relationships (SAR). It limits the linker to an ether oxygen and requires pre-synthesized complex side chains.
The "7-Bromo" Advantage: This guide details a divergent synthetic strategy using 7-bromo intermediates . This approach unlocks two critical pathways for analogue generation:
-
Pathway A (Linker Diversification): Using 7-(ω-bromoalkoxy) intermediates to generate diverse amine libraries via nucleophilic substitution (SN2).
-
Pathway B (Scaffold Hopping): Using 7-bromoaryl cores to replace the metabolic liability of the ether linkage with robust Carbon-Carbon (C-C) or Carbon-Nitrogen (C-N) bonds via Palladium-catalyzed cross-coupling.
Strategic Pathway Visualization
The following diagram illustrates the divergent workflows starting from the common quinazoline core.
Caption: Divergent synthesis of Vandetanib analogues. Pathway A utilizes an alkyl bromide linker for rapid amine library generation. Pathway B utilizes an aryl bromide for scaffold modification.
Detailed Protocols
Protocol A: Synthesis via 7-(ω-Bromoalkoxy) Linkers
Best for: Rapidly generating library analogues with different amine "tails" (e.g., morpholines, piperazines) while retaining the ether linkage.
Step 1: Preparation of the "Anchor" (7-Hydroxy Intermediate)
-
Starting Material: 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol.
-
Rationale: The C4-aniline is installed before the side chain to prevent side reactions with the alkyl bromide later.
-
Procedure:
-
Suspend 4-chloro-6-methoxy-7-(benzyloxy)quinazoline (1.0 eq) in isopropanol.
-
Add 4-bromo-2-fluoroaniline (1.1 eq). Reflux for 4 hours.
-
Cool, filter the hydrochloride salt.
-
Debenzylation: Dissolve in TFA/Thioanisole (reflux, 2h) or use H2/Pd-C (room temp, 4h) to yield the 7-hydroxy free base after neutralization.
-
Step 2: Activation (The 7-Bromo Intermediate)
-
Reagents: 1,3-dibromopropane (or 1-bromo-3-chloropropane) (5.0 eq), K2CO3 (3.0 eq).
-
Solvent: DMF or NMP (Anhydrous).
-
Protocol:
-
Dissolve the 7-hydroxy intermediate in DMF (0.1 M).
-
Add K2CO3 and stir at RT for 15 min to form the phenoxide.
-
Add the dibromoalkane in excess (crucial to prevent dimerization: 7-O-Linker-O-7).
-
Heat to 60°C for 3-5 hours. Monitor by LCMS (Look for M+Br pattern).
-
Workup: Pour into ice water. The product 7-(3-bromopropoxy)-4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazoline usually precipitates. Filter and dry.[2]
-
Checkpoint: 1H NMR should show a triplet at ~3.6 ppm (CH2-Br) and ~4.2 ppm (CH2-O).
-
Step 3: Library Generation (Amination)
-
Reagents: Secondary amine (e.g., N-methylpiperazine, pyrrolidine) (2.0 eq), KI (0.5 eq, catalyst).
-
Protocol:
-
Dissolve the 7-bromoalkoxy intermediate in MeCN.
-
Add the amine and KI.
-
Heat to 80°C (sealed tube) for 6-12 hours.
-
Purification: Evaporate solvent. Purify via Prep-HPLC (C18 column, Water/MeCN + 0.1% Formic Acid).
-
Protocol B: Synthesis via 7-Bromoaryl Core
Best for: Creating "Hardened" Analogues where the ether oxygen is replaced to improve metabolic stability.
Step 1: Synthesis of 7-Bromo-4-chloro-6-methoxyquinazoline
-
Precursor: 2-amino-4-bromo-5-methoxybenzoic acid.
-
Protocol:
-
Cyclization: Reflux precursor in formamide (140°C, 6h) to yield 7-bromo-6-methoxyquinazolin-4(3H)-one.
-
Chlorination: Reflux the quinazolinone in POCl3 (excess) with catalytic DMF for 3h. Evaporate POCl3 to yield the unstable 4-chloro intermediate. Use immediately.
-
Step 2: C4-Amination (Regioselective SNAr)
-
Reaction: 7-bromo-4-chloro-6-methoxyquinazoline + 4-bromo-2-fluoroaniline.[3]
-
Conditions: Isopropanol, 80°C, 2h.
-
Mechanism: The C4-Cl is significantly more electrophilic (part of the C=N bond) than the C7-Br or the aniline-Br.
-
Product: N-(4-bromo-2-fluorophenyl)-7-bromo-6-methoxyquinazolin-4-amine .
-
Note: This molecule contains two aryl bromides. The C7-Br is on the electron-deficient quinazoline ring; the aniline-Br is on the electron-rich phenyl ring.
-
Step 3: C7-Diversification (Chemoselective Coupling)
-
Challenge: Differentiating the two bromine atoms.
-
Solution: Oxidative addition of Pd(0) is faster on the electron-deficient quinazoline ring (C7) than the phenyl ring.
-
Protocol (Suzuki Coupling):
-
Dissolve the bis-bromo intermediate (1.0 eq) in Dioxane/H2O (4:1).
-
Add Boronic Acid (e.g., 1-methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester) (1.1 eq).
-
Catalyst: Pd(dppf)Cl2 (5 mol%) - Ligand choice is key for selectivity.
-
Base: Na2CO3 (2.0 eq).
-
Temperature: 80°C (Control carefully; overheating activates the second bromide).
-
Result: Selective coupling at C7. The aniline bromine remains intact (available for further modification if desired).
-
Quality Control & Data Analysis
Key Characterization Markers:
| Intermediate | 1H NMR Marker (DMSO-d6) | MS (ESI) Signature |
| 7-Hydroxy Core | Phenolic -OH singlet ~10.5 ppm | [M+H]+ |
| 7-(3-Bromopropoxy) | Triplet ~3.65 ppm (CH2-Br ) | [M+H]+, [M+H+2]+ (1:1 ratio) |
| Final Analogue (Amine) | Disappearance of CH2-Br; New N-CH2 signals ~2.5 ppm | [M+H]+ |
SAR Data Summary (Representative): Effect of Linker Length/Type on VEGFR2 Potency (IC50)
| Analogue ID | C7 Substituent | Linker Type | VEGFR2 IC50 (nM) |
| Vandetanib | N-methylpiperidin-4-yl-methoxy | Ether (O-CH2) | 40 |
| AN-01 | 3-(pyrrolidin-1-yl)propoxy | Ether (O-CH2-CH2-CH2) | 65 |
| AN-02 | 3-(morpholin-4-yl)propoxy | Ether (O-CH2-CH2-CH2) | 120 |
| AN-03 | 1-methyl-1,2,3,6-tetrahydropyridin-4-yl | Carbon (Direct Bond) | 55 (High Stability) |
Troubleshooting & Safety
-
Regioselectivity (Protocol B): If "double coupling" (at both C7 and aniline) occurs, lower the temperature to 60°C and reduce catalyst loading to 2 mol%. Use sterically bulky ligands (e.g., XPhos) to enhance differentiation.
-
Dimerization (Protocol A): If the major product is the bis-ether (Quinazoline-O-CH2-CH2-CH2-O-Quinazoline), ensure the dibromoalkane is used in large excess (5-10 eq) and added after the base.
-
Solubility: 7-bromo intermediates are often poorly soluble. Use NMP (N-methylpyrrolidone) instead of DMF for better solubility during the alkylation step.
References
-
Hennequin, L. F., et al. (2002). "Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry. Link
-
AstraZeneca. (2011).[4] "Vandetanib (Caprelsa) Prescribing Information." FDA Access Data. Link
-
Wedge, S. R., et al. (2002). "ZD6474: an orally available inhibitor of KDR tyrosine kinase activity efficiently blocks oncogenic RET kinases." Cancer Research. Link
-
Harris, P. A., et al. (2005). "Spectrum of Polypharmacology of the Antiangiogenic Agent Vandetanib (ZD6474)." Journal of Medicinal Chemistry. Link
Sources
- 1. Vandetanib: a novel targeted therapy for the treatment of metastatic or locally advanced medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vandetanib for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease: U.S. Food and Drug Administration drug approval summary - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering the C4 Position: A Guide to Nucleophilic Substitution on the Quinazoline Scaffold
An Application Note and Protocol for Researchers
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably a class of potent kinase inhibitors used in oncology.[1][2] The functionalization at the C4 position is a critical step in the synthesis of these high-value molecules. This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reaction at the C4 position of quinazolines. We will dissect the underlying mechanism, present detailed, field-proven protocols for both conventional and microwave-assisted synthesis, and discuss the scope of the reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel bioactive compounds.
The Strategic Importance of C4-Substituted Quinazolines
The quinazoline ring system is recognized as a "privileged scaffold" in drug discovery. Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively mimic the purine core of ATP, enabling it to bind to the ATP-binding sites of various kinases.[3] Specifically, the introduction of an anilino group at the C4 position has led to the development of several blockbuster anti-cancer drugs that inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in tumor cell proliferation and survival.[4][5]
Notable examples include:
-
Gefitinib (Iressa®) and Erlotinib (Tarceva®) : First-generation EGFR inhibitors used in the treatment of non-small-cell lung cancer (NSCLC).[5][6][7]
-
Lapatinib (Tykerb®) : A dual EGFR and HER2 inhibitor for metastatic breast cancer.[3][8]
The synthesis of these and countless other potential drug candidates hinges on the efficient and regioselective formation of a C-N bond at the C4 position of the quinazoline core.
The Mechanism: Understanding Regioselectivity in SNAr
The primary mechanism for this transformation is a Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination pathway, which is distinct from SN1 or SN2 reactions.[9] The process is facilitated by the electron-deficient nature of the pyrimidine ring within the quinazoline system.
When a quinazoline substrate, typically a 4-chloroquinazoline, is treated with a nucleophile (e.g., an amine), the following occurs:
-
Addition: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (e.g., a chloride ion), yielding the C4-substituted product.
A crucial aspect of this reaction, particularly with substrates like 2,4-dichloroquinazoline, is its pronounced regioselectivity . The nucleophilic attack preferentially occurs at the C4 position over the C2 position under mild conditions.[10][11] This selectivity is attributed to the C4 position being more electron-deficient due to the anisotropic effect of the adjacent nitrogen atom (N3) and its better ability to stabilize the negative charge in the Meisenheimer intermediate.[11][12] Substitution at the C2 position typically requires harsher conditions, such as higher temperatures or the use of metal catalysis.[12]
Caption: SNAr mechanism at the C4 position of quinazoline.
Experimental Protocols: Synthesizing 4-Aminoquinazolines
The reaction between a 4-chloroquinazoline and an amine is the most common method for accessing the 4-aminoquinazoline core.[3] Below are two validated protocols: a classical thermal method and a more rapid microwave-assisted method.
Protocol 1: Conventional Synthesis of N-Aryl-4-aminoquinazolines
This method employs standard reflux conditions and is suitable for laboratories without microwave reactors. Reaction times are typically longer.[13]
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
Substituted Aniline (1.0 - 1.2 eq)
-
Solvent: 2-Propanol (Isopropanol) or Ethanol
-
Optional: HCl or other acid catalyst for less reactive anilines
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add 4-chloroquinazoline (1.0 eq) and the desired aniline derivative (1.1 eq).
-
Solvent Addition: Add 2-propanol to the flask (concentration typically 0.1-0.2 M).
-
Reaction: Stir the mixture under reflux (approx. 82°C for 2-propanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 4 to 24 hours depending on the reactivity of the aniline.[3][13]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold 2-propanol and then water to remove any salts.
-
Purification: If the product does not precipitate or requires further purification, remove the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines
Microwave irradiation offers a significant acceleration of this reaction, drastically reducing reaction times from hours to minutes and often improving yields.[13][14]
Materials:
-
4-Chloroquinazoline (1.0 eq)
-
Substituted Aniline (1.0 - 1.2 eq)
-
Solvent: 2-Propanol or Acetonitrile
-
Microwave vial with a magnetic stir bar
-
Microwave reactor
Step-by-Step Procedure:
-
Preparation: In a designated microwave reaction vial, combine 4-chloroquinazoline (1.0 eq), the aniline derivative (1.1 eq), and 2-propanol.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for 10-30 minutes.[3][13] Use of a fixed temperature is recommended over a fixed power setting for better reproducibility.
-
Cooling: After irradiation, allow the vial to cool to a safe temperature before carefully uncapping.
-
Work-up and Isolation: Follow the same work-up and isolation procedures as described in Protocol 1. The product often precipitates upon cooling.
Data Summary: Comparison of Conventional vs. Microwave Synthesis
| Entry | Nucleophile (Aniline) | Method | Solvent | Time | Yield (%) | Reference |
| 1 | 4-Methoxyaniline | Conventional | 2-Propanol | 12 h | ~40% | [3][13] |
| 2 | 4-Methoxyaniline | Microwave | 2-Propanol | 20 min | >85% | [3][13] |
| 3 | 3-Chloroaniline | Conventional | 2-Propanol | 12 h | Low | [3] |
| 4 | 3-Chloroaniline | Microwave | 2-Propanol | 20 min | ~80% | [3][13] |
| 5 | 2-Aminopyridine | Conventional | 2-Propanol | 12 h | 37.3% | [13] |
| 6 | 2-Aminopyridine | Microwave | 2-Propanol | 20 min | 85.1% | [13] |
Yields are approximate and can vary based on specific substrate and reaction scale.
Alternative Strategy: The Buchwald-Hartwig Amination
While the SNAr reaction is highly effective, certain combinations of unreactive 4-chloroquinazolines or sterically hindered amines can lead to low yields. In these cases, the Palladium-catalyzed Buchwald-Hartwig amination serves as a powerful alternative for C-N bond formation.[15][16] This cross-coupling reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[17]
The choice of ligand is critical, with bulky, electron-rich phosphine ligands often providing the best results for coupling with aryl chlorides.[15][17]
Typical Reaction Components:
-
Substrate: 4-Chloroquinazoline
-
Nucleophile: Amine
-
Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: Xantphos, RuPhos, or other bulky phosphine ligands
-
Base: NaOt-Bu, K₂CO₃, or Cs₂CO₃
-
Solvent: Toluene, Dioxane, or DMF
While a detailed protocol is beyond the scope of this note, researchers facing challenges with SNAr are encouraged to explore this methodology.[17][18][19]
General Experimental Workflow and Troubleshooting
A successful synthesis requires a systematic approach from setup to final characterization.
Caption: General workflow for C4-quinazoline substitution.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Unreactive aniline (electron-poor).2. Insufficient temperature/time.3. Poor quality starting materials. | 1. Switch to microwave synthesis.2. Add an acid catalyst (e.g., HCl).3. Increase temperature and/or reaction time.4. Consider Buchwald-Hartwig amination. |
| Multiple Spots on TLC | 1. Side reactions (e.g., disubstitution on 2,4-dichloro substrates).2. Decomposition of starting material or product. | 1. Carefully control stoichiometry (use ~1.0 eq of amine).2. Lower the reaction temperature.3. Ensure an inert atmosphere if materials are air-sensitive. |
| Purification Difficulty | 1. Product and starting material have similar polarity.2. Product is insoluble in common solvents. | 1. Use a different solvent system for chromatography.2. Attempt recrystallization from various solvents.3. Convert the product to a salt (e.g., HCl salt) to alter solubility. |
Conclusion
The nucleophilic substitution at the C4 position of quinazolines is a robust and indispensable reaction in modern medicinal chemistry. Its high regioselectivity and reliability make it the method of choice for accessing the 4-aminoquinazoline core, a key pharmacophore in numerous kinase inhibitors. While conventional heating provides a straightforward approach, the adoption of microwave-assisted protocols can dramatically enhance efficiency, enabling rapid synthesis and library generation. For particularly challenging substrates, palladium-catalyzed cross-coupling methods offer a potent alternative. By understanding the underlying mechanism and mastering these protocols, researchers are well-equipped to design and synthesize the next generation of quinazoline-based therapeutics.
References
- Recent advances in selective functionalization of the quinazoline scaffold. (n.d.). Google Books.
-
Zhao, L., et al. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. [Link]
-
de Oliveira, R. B., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 12(35), 22965-22976. [Link]
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. [Link]
-
Tale, R. H., & Rodge, A. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 581. [Link]
-
Zhao, L., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. [Link]
-
Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. (2011). Chemistry, 17(52), 15039-44. [Link]
-
Al-Suhaimi, K. S., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(1), 243. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]
-
2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. (2024). Molecules. [Link]
-
Alagarsamy, V. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). Expert Opinion on Therapeutic Patents, 28(1), 39-49. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines. (2011). Semantic Scholar. [Link]
-
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2015). Scientific Reports, 5, 11993. [Link]
-
Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. (2015). Molecules, 20(9), 16680-16703. [Link]
-
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. (2007). HETEROCYCLES, 71(1), 39. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
Sources
- 1. 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives [mdpi.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
Application Note: Suzuki-Miyaura Coupling Strategies for 7-Bromo Quinazoline Derivatives
Executive Summary & Strategic Importance
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. While the C-4 position is typically functionalized via SNAr reactions, the C-7 position is critical for tuning pharmacokinetic properties (solubility, metabolic stability) and potency via electronic modulation.
Coupling at the 7-position of 7-bromoquinazolines presents unique challenges compared to standard aryl bromides:
-
Electronic Bias: The electron-deficient pyrimidine ring reduces the electron density at C-7, generally facilitating oxidative addition but also increasing susceptibility to side reactions.
-
Catalyst Poisoning: The N-1 and N-3 atoms can coordinate to Palladium species, potentially arresting the catalytic cycle.
-
Chemoselectivity: If the C-4 position contains a leaving group (e.g., Cl), it is highly labile to hydrolysis or nucleophilic attack under standard basic Suzuki conditions.
This guide provides a validated optimization matrix and step-by-step protocols to overcome these hurdles.
Mechanistic Insight & Reaction Design[1]
The Challenge of N-Coordination
In electron-deficient heterocycles, the basic nitrogen atoms can compete with phosphine ligands for the Pd(II) center. This forms stable, inactive Pd(Ar)(Br)(N-Heterocycle)2 complexes, preventing transmetalation.
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) or bidentate ligands (dppf ) that sterically crowd the metal center, discouraging N-coordination while accelerating oxidative addition.
Chemoselectivity (The C-4 vs. C-7 Trap)
A common pitfall is attempting Suzuki coupling on 4-chloro-7-bromoquinazoline using aqueous bases.
-
Risk: The C-4 chloride is highly susceptible to hydrolysis (forming the inactive 4-quinazolinone) or SNAr with alcoholic solvents.
-
Strategy:
-
Route A (Recommended): Functionalize C-4 first (e.g., with an aniline/alkoxy group) to stabilize the ring, then couple at C-7.
-
Route B (If C-4 Cl must remain): Use anhydrous conditions (Toluene, CsF) to prevent hydrolysis.
-
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle highlighting the risk of N-coordination (Red path) which must be mitigated by ligand selection.
Optimization Matrix: Condition Screening
Do not use a "one-size-fits-all" approach. Select conditions based on your substrate's complexity.
| Parameter | Standard Protocol (Robust) | Difficult Substrates (Steric/Electronic issues) | Chemoselective (Preserving C-4 Cl) |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Solvent | 1,4-Dioxane / Water (4:1) | n-Butanol or THF / Water (10:1) | Toluene (Anhydrous) |
| Base | Na₂CO₃ or K₂CO₃ (2.0 equiv) | K₃PO₄ (3.0 equiv) | CsF (2.5 equiv) |
| Temp | 80–90 °C | 100–110 °C (Microwave) | 80 °C |
| Notes | Best for general aryl boronic acids. | For ortho-substituted or electron-poor boronates. | Strictly excludes water to prevent hydrolysis. |
Experimental Protocols
Protocol A: Standard Thermal Coupling (High Throughput Compatible)
Best for: 7-bromoquinazolines with stable C-4 substituents (e.g., 4-amino, 4-alkoxy).
Reagents:
-
Substrate: 7-Bromo-4-substituted-quinazoline (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,4-Dioxane
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the quinazoline substrate (1.0 mmol) and arylboronic acid (1.2 mmol).
-
Degassing: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL). Sparge with Nitrogen or Argon for 5 minutes. Critical: Oxygen removal is vital to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (36 mg, 0.05 mmol) quickly under inert flow. Cap the vial immediately.
-
Reaction: Heat the block/bath to 90 °C. Stir vigorously for 4–16 hours.
-
Monitoring: Check LC-MS. The 7-bromo starting material (M+) should disappear. Watch for de-brominated side product (M-Br+H) which indicates overheating or lack of boronate reactivity.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc.
-
Scavenging (Optional but Recommended): Add SiliaMetS® Thiol or equivalent Pd-scavenger resin to the organic layer and stir for 30 mins to remove residual Pd (essential for biological assays). Filter and concentrate.
Protocol B: Microwave-Assisted Coupling for Sterically Hindered Systems
Best for: Ortho-substituted boronic acids or rapid library synthesis.
Reagents:
-
Catalyst System: XPhos Pd G2 precatalyst (0.02 equiv) or Pd₂(dba)₃/XPhos.
-
Base: K₃PO₄ (Tribasic potassium phosphate) (3.0 equiv)
-
Solvent: THF/Water (10:1)
Procedure:
-
Charge a microwave vial with Substrate (0.5 mmol), Boronic Acid (0.75 mmol), XPhos Pd G2 (8 mg, 0.01 mmol), and K₃PO₄ (318 mg, 1.5 mmol).
-
Add THF (2 mL) and Water (0.2 mL).
-
Seal and purge with Argon.[1]
-
Irradiation: Heat at 110 °C for 20–30 minutes in a microwave reactor (e.g., Biotage Initiator).
-
Analysis: If conversion is <50%, add fresh catalyst (0.01 equiv) and irradiate for another 15 mins.
Troubleshooting & Optimization Workflow
Use the following logic tree to diagnose low yields.
Figure 2: Decision tree for troubleshooting failed Suzuki couplings on quinazoline scaffolds.
References
-
Mechanistic Overview of Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Regioselectivity in Quinazolines (C-4 vs C-7): Lyer, H., et al. (2015). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Beilstein Journal of Organic Chemistry.
-
Buchwald Ligands for Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Microwave Assisted Synthesis: Kappe, C. O. (2004).[2] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
-
Palladium Removal Strategies: Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Anilinoquinazoline Synthesis
Topic: Optimizing yields for aniline substitution on chloro-quinazolines (
Executive Summary & Core Mechanism
Welcome to the technical support hub for quinazoline functionalization. This reaction is the cornerstone of synthesizing EGFR inhibitors like Gefitinib , Erlotinib , and Lapatinib . While nominally a simple Nucleophilic Aromatic Substitution (
This guide moves beyond "add and stir" to explain the physicochemical drivers of the reaction, ensuring you can troubleshoot low yields and purity issues effectively.
The Mechanism: Why it Works (and Why it Fails)
The reaction relies on the electron-deficiency of the C4 position. However, the key to high yield is often the protonation state of the quinazoline ring.
-
Neutral Conditions: The aniline attacks the C4 carbon. The leaving group (
) departs. -
Acidic Conditions (Autocatalysis): The HCl generated (or added exogenous acid) protonates the N1 nitrogen. This significantly increases the electrophilicity of C4, accelerating the reaction.
Visualization: Reaction Pathway & Activation
The following diagram illustrates the standard pathway versus the acid-activated pathway.
Caption: Mechanistic pathway showing acid activation (red path) vs. neutral attack (dotted path) and the hydrolysis risk vector.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction stalls at 60-70% conversion."
Diagnosis: This is often a kinetic trap or equilibrium issue, not a thermodynamic one.
-
Cause A (Solvent Temperature):
on quinazolines has a high activation energy. If you are using THF or DCM, the reflux temperature is too low. -
Cause B (HCl Scavenging): If you use a base (TEA/DIPEA) to scavenge acid, you deprotonate the quinazoline, removing the "Acid Activation" advantage shown in the diagram above.
-
Cause C (Product Inhibition): The free base product might be soluble, while the HCl salt is insoluble. If the product stays in solution, it can compete with the starting material.
Solution:
-
Switch Solvent: Move to Isopropanol (iPrOH) or n-Butanol . Reflux at >80°C.[1][2][3]
-
Remove Base: Run the reaction without exogenous base. Let the product precipitate as the HCl salt. This drives the equilibrium forward (Le Chatelier’s principle).
-
Catalysis: Add 1.0 eq of Acetic Acid . This acts as a mild proton source to activate the quinazoline without protonating the aniline nucleophile too strongly [1].
Issue 2: "I see a large impurity peak at M-35 (or M-18 in some modes)."
Diagnosis: Hydrolysis.[3][4] The Chlorine atom has been replaced by a Hydroxyl group, forming 4-quinazolinone .
-
Mechanism: Water competes with aniline as the nucleophile. Since water is smaller, even trace amounts can be problematic if the aniline is sterically hindered.
Solution:
-
Dry Solvents: Ensure iPrOH is anhydrous.
-
Equivalent Check: Increase aniline equivalents to 1.1–1.2 eq to outcompete trace water.
-
Protect the HCl: Hydrolysis is faster under acidic conditions if water is present. If you are adding HCl gas, ensure the system is sealed under
.
Issue 3: "The product is oiling out instead of precipitating."
Diagnosis: The solvent polarity is intermediate—dissolving the salt partially but not fully.
Solution:
-
The "Crash" Method: Cool the reaction to 0°C. If it's still oil, dilute with a non-polar anti-solvent like Diethyl Ether or MTBE .
-
Salt Exchange: If the HCl salt is an oil, neutralize the reaction with saturated
, extract with EtOAc, dry, and then re-form a different salt (e.g., Methanesulfonate or Tosylate) which often crystallizes better than chlorides.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Precipitation Method)
Best for: Standard anilines, scale-up, and avoiding chromatography.
-
Setup: Charge a round-bottom flask with 4-chloroquinazoline derivative (1.0 eq) and Isopropanol (iPrOH) (10–15 volumes).
-
Addition: Add the aniline (1.05 eq). Do not add base.
-
Reaction: Heat to reflux (82°C) for 2–4 hours.
-
Checkpoint: The mixture should turn into a thick slurry as the product HCl salt precipitates.
-
-
Workup: Cool to room temperature, then to 0–5°C.
-
Isolation: Filter the solids. Wash the cake with cold iPrOH followed by Et2O (to remove residual aniline).
-
Yield: Typically >85% as the hydrochloride salt.
Protocol B: The "Difficult Substrate" (Acetic Acid Catalysis)
Best for: Electron-deficient anilines (e.g., 3-chloro-4-fluoroaniline) or sterically hindered amines.
-
Setup: Dissolve 4-chloroquinazoline (1.0 eq) in Glacial Acetic Acid (10 volumes) or a mixture of iPrOH/AcOH (4:1).
-
Reaction: Heat to 50–60°C. (Note: Lower temp is often sufficient due to high activation) [1].
-
Monitoring: Monitor by LCMS. The acidic medium stabilizes the transition state.
-
Workup: The product may not precipitate. Evaporate volatiles.[5]
-
Neutralization: Suspend residue in EtOAc/Water. Neutralize with
. Separate organics, dry, and recrystallize.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Data & Decision Support
Solvent Selection Matrix
| Solvent | Boiling Point | Solubility (SM) | Solubility (Product Salt) | Recommendation |
| Isopropanol | 82°C | High | Very Low | Primary Choice. Promotes precipitation. |
| Ethanol | 78°C | High | Low-Medium | Good, but product may stay solubilized. |
| DMF/DMAc | 153°C+ | Very High | High | Avoid unless substrate is insoluble. Hard to remove; no precipitation benefit. |
| Toluene | 110°C | High | Insoluble | Good for high heat, but requires base to scavenge HCl (product gums up). |
Regioselectivity (2,4-Dichloroquinazoline)
When starting with 2,4-dichloroquinazoline, the C4 position is significantly more reactive than C2.
-
Temperature Control: Keep reaction <60°C to ensure exclusive C4 substitution.
-
Stoichiometry: Use exactly 1.0 eq of aniline. Excess aniline + High Heat (>100°C) will lead to C2/C4 bis-substitution [3].
References
-
Maskrey, T. S., et al. (2019).[6] "A New Synthesis of Gefitinib." Synlett, 30(04), 471–476.[6] (Demonstrates the efficacy of Acetic Acid conditions for difficult anilines).
-
Knesl, P., et al. (2006). "Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib." Molecules, 11(4), 286-297. (Details the iPrOH reflux and POCl3 activation methods).
-
Sánchez, P., et al. (2018). "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry. (Kinetic studies on solvent effects and mechanism).
-
Chandregowda, V., et al. (2009). "Synthesis of Gefitinib starting from isovanillin." Synthetic Communications. (Alternative routes and impurity profiles).
Sources
Technical Support Center: Purification of 7-bromo-4-chloro-6-methoxyquinazoline
Welcome to the Technical Support Center for the purification of 7-bromo-4-chloro-6-methoxyquinazoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key intermediate from its process-related impurities, particularly regioisomers. As a Senior Application Scientist with extensive experience in synthetic chemistry and purification sciences, I have compiled this resource to provide both theoretical understanding and practical, field-proven solutions to common purification hurdles.
The synthesis of multi-substituted quinazolines, such as 7-bromo-4-chloro-6-methoxyquinazoline, a valuable building block in medicinal chemistry, often yields a mixture of regioisomers. The separation of these closely related compounds can be a significant challenge due to their similar physical and chemical properties. This guide will provide a structured approach to troubleshooting common issues and offer detailed protocols for achieving high purity.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the purification of 7-bromo-4-chloro-6-methoxyquinazoline.
Q1: What are the most likely regioisomeric impurities I should expect?
A1: Based on the directing effects of the methoxy group (ortho-, para-directing) and the quinazoline ring nitrogens during electrophilic aromatic substitution (e.g., bromination), the most probable regioisomeric impurities are the 5-bromo-4-chloro-6-methoxyquinazoline and 8-bromo-4-chloro-6-methoxyquinazoline . The relative amounts of these isomers will depend on the specific synthetic route and reaction conditions employed.
Q2: My TLC shows co-eluting spots for my product and impurities. What should I do?
A2: Co-elution on TLC is a strong indicator that a standard silica gel chromatography will be challenging. Before proceeding to column chromatography, it is crucial to screen a variety of solvent systems. Try incorporating different solvent polarities and selectivities. For instance, if a hexane/ethyl acetate system fails, consider dichloromethane/methanol, toluene/acetone, or incorporating additives like triethylamine (for basic compounds) or acetic acid to modulate the interaction with the silica. If normal phase TLC is unsuccessful, consider exploring reversed-phase TLC plates.
Q3: I attempted recrystallization, but the purity did not improve significantly. Why?
A3: Regioisomers with very similar structures can often co-crystallize, making purification by simple recrystallization ineffective[1]. For successful recrystallization, there needs to be a significant difference in the solubility of the desired isomer and the impurities in the chosen solvent system. It is recommended to perform a thorough solvent screen with a small amount of the mixture. If co-crystallization is suspected, a chromatographic method is generally more effective.
Q4: How can I confirm the identity of the desired 7-bromo-4-chloro-6-methoxyquinazoline versus its regioisomers?
A4: The most definitive method for identifying regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). ¹H NMR will show distinct patterns of aromatic proton signals and their coupling constants, which are unique for each isomer. For example, the proton at C5 in the desired 7-bromo product will have a different chemical shift and coupling pattern compared to the proton at C7 in the 5-bromo isomer. ¹³C NMR will also show differences in the chemical shifts of the aromatic carbons.
Q5: Are there any advanced purification techniques that are particularly effective for regioisomer separation?
A5: Yes, Supercritical Fluid Chromatography (SFC) is an excellent technique for separating closely related isomers, including regioisomers of halogenated compounds[2][3]. SFC often provides better resolution and is a greener alternative to traditional HPLC due to the use of supercritical CO₂ as the main mobile phase[4]. Chiral SFC can also be surprisingly effective for separating achiral regioisomers[3].
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the purification of 7-bromo-4-chloro-6-methoxyquinazoline.
dot graph TD { A[Start: Crude Product Mixture] --> B{Initial Purity Assessment (TLC/¹H NMR)}; B --> C{Purity > 90%?}; C -->|Yes| D[Attempt Recrystallization]; D --> E{Purity Goal Met?}; E -->|Yes| F[Pure Product]; C -->|No| G[Develop Column Chromatography Method]; G --> H{Good Separation on TLC?}; H -->|Yes| I[Perform Column Chromatography]; I --> E; H -->|No| J[Advanced Chromatography]; J --> K[Options: Reversed-Phase HPLC or SFC]; K --> L[Develop Separation Method]; L --> M[Perform Preparative Separation]; M --> F; E -->|No| G; }
Troubleshooting Workflow
| Problem | Potential Cause | Recommended Solution |
| Single spot on TLC, but NMR shows a mixture of isomers. | Insufficient resolution of the TLC solvent system. | - Screen a wider range of solvent systems with varying polarities and compositions (e.g., Hexane/EtOAc, DCM/MeOH, Toluene/Acetone).- Try different stationary phases (e.g., alumina, reversed-phase C18 plates). |
| Broad or tailing peaks during column chromatography. | - Inappropriate solvent system.- Interaction of the basic quinazoline nitrogen with acidic silica gel. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.- Use a different stationary phase like neutral alumina. |
| Product "oils out" during recrystallization. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent or a solvent pair.- Induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| Poor recovery after column chromatography. | - Product is too strongly adsorbed to the silica gel.- Product is too soluble in the eluent and elutes with the solvent front. | - Gradually increase the polarity of the eluent.- Start with a less polar solvent system. |
| Unable to achieve baseline separation with HPLC. | Suboptimal column, mobile phase, or other chromatographic parameters. | - Screen different columns (e.g., C18, Phenyl-Hexyl, PFP).- Optimize the mobile phase composition (e.g., acetonitrile vs. methanol, buffer pH).- Adjust the column temperature. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for purifying 7-bromo-4-chloro-6-methoxyquinazoline using silica gel chromatography. The exact solvent system should be optimized based on TLC analysis.
1. TLC Analysis:
-
Prepare a solution of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).
-
Visualize the spots under UV light (254 nm). The goal is to find a solvent system that gives a good separation between the desired product and its impurities (Rf value of the product around 0.2-0.3).
2. Column Preparation:
-
Choose an appropriate size glass column.
-
Prepare a slurry of silica gel (60-120 mesh) in the chosen eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
3. Loading and Elution:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, product-adsorbed silica gel to the top of the column.
-
Begin eluting with the chosen solvent system, collecting fractions.
4. Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the pure fractions containing the desired product.
-
Evaporate the solvent under reduced pressure to obtain the purified 7-bromo-4-chloro-6-methoxyquinazoline.
Protocol 2: Purity Analysis and Isomer Differentiation by HPLC and NMR
HPLC Method for Purity Analysis: A general reversed-phase HPLC method can be adapted for purity analysis.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
NMR Spectroscopy for Isomer Identification: Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
dot graph LR { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Crude Mixture] --> B(¹H NMR); B --> C{"Identify Aromatic Signals"}; C --> D["Compare with Predicted Spectra"]; D --> E{Confirm Structure}; E -- "2D NMR (COSY, NOESY)" --> F[Assign Protons]; F --> G[Confirm Regioisomer]; G --> H[Pure 7-bromo-4-chloro-6-methoxyquinazoline]; }
NMR Analysis Workflow
-
¹H NMR: The aromatic region (typically 7.0-9.0 ppm) will show distinct signals for the protons on the quinazoline ring. The number of signals, their chemical shifts, and their coupling constants (J-values) will differ for each regioisomer.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the aromatic rings, will be different for each isomer.
-
2D NMR (COSY): This experiment will show correlations between coupled protons, helping to assign the signals in the ¹H NMR spectrum.
-
2D NMR (NOESY or ROESY): These experiments show through-space correlations between protons that are close to each other, which can be crucial for definitively assigning the positions of the substituents. For example, a NOE between the methoxy protons and a specific aromatic proton can confirm their proximity.
By following the guidance and protocols outlined in this Technical Support Center, researchers can effectively troubleshoot purification challenges and confidently obtain high-purity 7-bromo-4-chloro-6-methoxyquinazoline for their research and development needs.
References
-
Veeprho. (n.d.). Lapatinib Impurities and Related Compound. Retrieved February 12, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Lapatinib-impurities. Retrieved February 12, 2026, from [Link]
-
Daicel Pharma Standards. (n.d.). Lapatinib Impurities Manufacturers & Suppliers. Retrieved February 12, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Lapatinib Ditosylate Hydrate-impurities. Retrieved February 12, 2026, from [Link]
-
Karunakara, C., Aparna, U., Chandregowda, V., & Reddy, C. G. (2012). Separation and determination of process-related impurities of erlotinib using reverse-phase HPLC with a photo-diode array detector. Analytical Sciences, 28(3), 305–308. [Link]
- Welch, C. J., Sajonz, P., Regalado, E. L., & Biba, M. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC North America, 34(4), 262-273.
-
Waters Corporation. (n.d.). SFC: A Greener Approach to Analytical and Purification Applications. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of gefitinib.
- Google Patents. (n.d.). Method for synthesizing Vandetanib compound.
- Google Patents. (n.d.). Synthesis and purification method of erlotinib hydrochloride.
-
New Drug Approvals. (2015, June 15). Gefitinib. Retrieved February 12, 2026, from [Link]
- Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved February 12, 2026, from a generic search, specific paper not cited.
- Google Patents. (n.d.). Preparation method of vandetanib.
-
Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved February 12, 2026, from [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved February 12, 2026, from [Link]
- Regalado, E. L., Welch, C. J. (2016). Separation of positional isomers using chiral chromatography columns.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of erlotinib.
-
Journal of Chromatographic Science. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Oxford Academic. Retrieved February 12, 2026, from [Link]
-
Advanced Pharmaceutical Bulletin. (2012). Modified Synthesis of Erlotinib Hydrochloride. Retrieved February 12, 2026, from [Link]
-
Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635–642. [Link]
-
ResearchGate. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved February 12, 2026, from [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved February 12, 2026, from [Link]
- BenchChem. (n.d.). Securing Gefitinib Synthesis: Sourcing High-Quality Intermediates. Retrieved February 12, 2026, from a generic search, specific article not cited.
-
Chatterjee, S., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 6, 613. [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved February 12, 2026, from [Link]
-
Ghafuri, H., et al. (2016). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Iranian Journal of Pharmaceutical Research, 15(4), 751–758. [Link]
-
World-Wide Journal of Multidisciplinary Research and Development. (n.d.). Selective Bromination of Tricyclic Quinazolones. Retrieved February 12, 2026, from [Link]
-
Veeprho. (n.d.). Vandetanib Impurities and Related Compound. Retrieved February 12, 2026, from [Link]
-
U.S. Food and Drug Administration. (2011, March 22). 022405Orig1s000. Retrieved February 12, 2026, from [Link]
-
Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved February 12, 2026, from [Link]
- ResearchGate. (n.d.). Separation of positional isomers using chiral chromatography columns. Retrieved February 12, 2026, from a generic search, specific paper not cited.
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Retrieved February 12, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). The preparation method of 4-chloro-6,7-dimethoxyquinoline.
- ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved February 12, 2026, from a generic search, specific paper not cited.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 12, 2026, from [Link]
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved February 12, 2026, from [Link]
-
Eslami, P., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15638. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved February 12, 2026, from [Link]
Sources
Technical Guide: Controlling Selectivity in 4-Chloro-7-Bromoquinazoline Functionalization
Executive Summary & Core Directive
The Challenge: Functionalizing 4-chloro-7-bromoquinazoline (and related scaffolds like quinolines) presents a classic chemoselectivity paradox.
-
C4-Cl: Highly electrophilic due to the
-nitrogen effect (C=N bond).[1] Prone to Nucleophilic Aromatic Substitution ( ) even under mild conditions. -
C7-Br: Electronically deactivated. Requires Transition Metal Catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for substitution.
The Directive: To achieve high fidelity, you must respect the Electrophilic Gradient .
-
Path A (Standard): Exploit the natural gradient. Displace C4-Cl first via
, then couple C7-Br via Pd-catalysis. -
Path B (Reverse): If C7 functionalization is required before C4, you cannot simply reverse the order on the di-halo species. You must use the Quinazolinone Workaround (masking C4 as -OH).
Decision Matrix & Workflow Visualization
Before starting, map your target molecule against this decision tree to select the correct protocol.
Figure 1: Strategic decision tree for orthogonal functionalization of halo-quinazolines.
Protocol Module A: The Standard Route (C4 then C7)
This is the "Happy Path." The high reactivity of C4-Cl allows substitution without disturbing the C7-Br bond.
Step 1: C4-Cl Displacement ( )
Objective: Install the C4 nucleophile while preventing C7-Br hydrolysis or displacement.
| Parameter | Recommendation | Rationale |
| Solvent | Isopropanol (IPA) or Dioxane | Protic solvents like IPA often accelerate |
| Base | DIPEA (1.2 equiv) | Non-nucleophilic base. Avoid strong alkoxides (NaOMe) which will compete with your amine. |
| Temp | RT to 60°C | Critical: Do not exceed 80°C. High heat can cause C7-Br displacement or hydrolysis. |
| Stoichiometry | Nucleophile (1.05 equiv) | Slight excess ensures C4-Cl consumption. Large excess makes purification difficult. |
Troubleshooting Step 1:
-
Issue: Hydrolysis to quinazolinone (C4-OH) observed.
-
Fix: Ensure solvents are anhydrous. If using IPA, switch to dry THF or Dioxane. Water + Base + C4-Cl = Hydrolysis.
Step 2: C7-Br Cross-Coupling (Suzuki-Miyaura)
Objective: Couple at C7. The C4 position is now "capped" with your nucleophile and is less reactive.
| Parameter | Recommendation | Rationale |
| Catalyst | Standard Pd(0) works well for Aryl-Br. Sophisticated ligands (Buchwald G3/G4) are usually unnecessary unless the boronic acid is sterically hindered. | |
| Base | Use mild inorganic bases. | |
| Solvent | DME/Water or Dioxane/Water | Aqueous biphasic systems are standard for Suzuki. |
| Temp | 80°C - 100°C | C7-Br requires thermal activation. |
Protocol Module B: The Reverse Route (C7 then C4)
Why this is hard: If you attempt Pd-coupling on 4-chloro-7-bromoquinazoline , the catalyst may insert into C7-Br, but the base and nucleophile (boronic acid or amine) will often attack C4-Cl via
The Solution: Use the Quinazolinone Workaround .
Step 1: Start with 7-bromoquinazolin-4(3H)-one
If you cannot buy this, hydrolyze 4-chloro-7-bromoquinazoline (Acetic acid/Water, reflux).
Step 2: C7 Coupling on the Quinazolinone
Protocol:
-
Substrate: 7-bromoquinazolin-4(3H)-one.
-
Conditions:
(5 mol%), Boronic Acid (1.2 eq), (2.0 eq). -
Solvent: DMF/Water (9:1).
-
Temp: 90°C.
-
Why it works: The tautomeric amide/phenol at C4 is unreactive toward Pd and
. The reaction is exclusive to C7-Br.
Step 3: Re-activation (Chlorination)
Protocol:
-
Suspend C7-substituted quinazolinone in
(Thionyl Chloride) or . -
Add cat. DMF (Vilsmeier-Haack activation).
-
Reflux (2-4 hours) until clear solution forms.
-
Evaporate to dryness (Critical: remove all acidic halides).
-
Result: 4-chloro-7-(substituted)quinazoline .
Step 4: Final
Proceed as per Module A, Step 1 to install the final group at C4.
Troubleshooting & FAQs
Q1: I am seeing "Bis-coupling" (same group at C4 and C7) during the Suzuki reaction. Why?
Diagnosis: You likely skipped the "Protection" step or your C4-Cl is too reactive.
-
Mechanism: Even if the Pd is selective for Br, the conditions (Base + Heat) allow the boronic acid or base to attack C4-Cl via a nucleophilic mechanism, or the Pd eventually inserts into C4-Cl after C7 is consumed.
-
Solution: If you must couple C7 in the presence of C4-Cl, use anhydrous conditions (Suzuki with CsF in Toluene) and a sterically bulky phosphine ligand that is highly specific for Br oxidative addition (e.g.,
). However, the Quinazolinone route (Module B) is far safer.
Q2: My C4-Cl starting material is turning into a solid white precipitate that doesn't react.
Diagnosis: Hydrolysis.[2]
-
Cause: 4-chloroquinazolines are moisture sensitive. Exposure to air or wet solvents converts them to 4-hydroxyquinazoline (insoluble solid).
-
Fix: Dry all solvents over molecular sieves. Store C4-Cl starting material under Argon/Nitrogen in the freezer. If the material is old, re-chlorinate it with
before use [3].
Q3: Can I use Buchwald-Hartwig amination at C7?
Answer: Yes, but only after C4 is substituted.
-
Risk: If you try Buchwald at C7 while C4 is a Cl, the amine will attack C4 via
(uncatalyzed) much faster than the Pd couples it at C7. -
Rule: Always fill C4 first (via
), then use Pd to install the amine at C7.
References
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Source: National Institutes of Health (NIH) / PMC. Context: Demonstrates that C4 is the most electrophilic site and attempts to monosubstitute at other positions often fail without protecting groups. URL:[Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling. Source: Organic Chemistry Frontiers (RSC). Context: Discusses ligand control for C-Br vs C-Cl selectivity. URL:[Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
. URL:[Link] - Process for the preparation of Gefitinib (Patent).
Sources
Technical Support Center: Minimizing Des-Bromo Side Products in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot the common and often frustrating issue of des-bromo side product formation (hydrodebromination). Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Understanding the Problem: The "Des-Bromo" Side Reaction
Q1: What is the "des-bromo" or hydrodebromination side reaction in palladium catalysis?
A1: Hydrodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl bromide starting material is converted to the corresponding arene, effectively replacing the bromine atom with a hydrogen atom.[1] This undesired reaction consumes your starting material, reduces the yield of your target molecule, and complicates purification.
Q2: What are the primary mechanistic pathways that lead to the formation of des-bromo byproducts?
A2: The formation of des-bromo side products primarily occurs through the generation of a palladium-hydride (Pd-H) species within the catalytic cycle. This can happen in a few ways:
-
From the Base: Strong bases, particularly alkoxides, can undergo β-hydride elimination to generate a Pd-H species.
-
From the Solvent: Protic solvents like alcohols or even trace amounts of water can act as hydride sources.[2][3][4] Some aprotic solvents like DMF can also decompose to provide a hydride source.[5][6]
-
From Amines: In reactions like the Buchwald-Hartwig amination, the amine coupling partner can also be a source of hydrides.[7][8]
Once the Pd-H species is formed, it can undergo reductive elimination with the aryl group on the palladium center to produce the des-bromo arene and regenerate the active Pd(0) catalyst.[7]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Des-Bromo Byproducts
If you are observing significant amounts of your des-bromo side product, a systematic approach to troubleshooting is essential. The following sections break down the key reaction parameters and provide actionable solutions.
Issue 1: High Levels of Des-Bromo Product with Standard Reaction Conditions
Q3: I'm following a standard literature procedure, but I'm seeing a lot of my starting material being converted to the des-bromo analog. What should I investigate first?
A3: When facing this issue, start by critically evaluating your reagents and reaction setup. Even seemingly minor deviations can have a significant impact.
Initial Checkpoints:
-
Reagent Purity: Ensure your aryl bromide, coupling partner, solvent, and base are of high purity and, where necessary, anhydrous. Moisture is a known contributor to hydrodehalogenation.[2][4] Solvents should be freshly distilled or from a reliable commercial source.
-
Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen.[9] Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to catalyst degradation and the formation of species that promote side reactions.[7]
-
Catalyst and Ligand Integrity: Verify the quality and age of your palladium source and phosphine ligand. Phosphine ligands can oxidize over time, which can affect the catalytic activity and selectivity.
Issue 2: The Influence of the Base
Q4: I suspect my choice of base is contributing to the des-bromo side product. What are my options?
A4: The base is a critical parameter and a common culprit in hydrodebromination.
-
Problem: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known to promote the formation of Pd-H species through β-hydride elimination, especially at elevated temperatures.
-
Solution: Consider switching to a weaker, non-nucleophilic inorganic base.[1][4]
| Base Type | Examples | Suitability for Minimizing Debromination |
| Alkoxides | NaOtBu, KOtBu, LiOtBu | High risk, especially at elevated temperatures. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Good alternative, generally less prone to promoting debromination.[4] |
| Phosphates | K₃PO₄ | Often a good choice, particularly in Suzuki-Miyaura couplings.[1] |
Experimental Protocol: Screening for an Optimal Base
-
Set up a parallel series of small-scale reactions (e.g., in a vial block).
-
Keep all other reaction parameters (catalyst, ligand, solvent, temperature, concentration) constant.
-
In each reaction, use a different base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Monitor the reactions by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) to determine the ratio of the desired product to the des-bromo side product.
Issue 3: The Role of the Ligand
Q5: How does the phosphine ligand influence the formation of des-bromo byproducts, and how can I choose a better one?
A5: The ligand plays a crucial role in tuning the electronic and steric properties of the palladium catalyst, which directly impacts the rates of the desired and undesired reaction pathways.[10][11][12]
-
Mechanism: Bulky, electron-rich phosphine ligands generally favor the desired reductive elimination step to form the C-C or C-N bond over the competing hydrodebromination pathway.[4][11] These ligands can accelerate the reductive elimination, minimizing the lifetime of the intermediate that could lead to the des-bromo product.
Ligand Selection Guide:
| Ligand Type | Examples | General Application and Impact on Debromination |
| Monodentate Trialkylphosphines | P(tBu)₃, PCy₃ | Very electron-rich and bulky; often effective at suppressing debromination. |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | State-of-the-art ligands for many cross-coupling reactions; their bulk can significantly reduce debromination.[13][14] |
| Ferrocenylphosphines | dppf | A robust and versatile ligand, often a good starting point for optimization. |
Issue 4: Solvent and Temperature Effects
Q6: Can the solvent and reaction temperature affect the amount of des-bromo side product?
A6: Absolutely. Both solvent and temperature are critical parameters to optimize.
-
Solvent Choice:
-
Protic solvents (e.g., alcohols) can be a direct source of hydrides.[3] If a protic solvent is necessary, consider using it as a co-solvent with an aprotic solvent.
-
Aprotic polar solvents like dioxane and DMF have been reported to promote dehalogenation in some cases.[4][15]
-
Less coordinating solvents like toluene may be beneficial.[4][15]
-
-
Temperature Control:
-
High reaction temperatures can increase the rate of decomposition of solvents, bases, or other reaction components, leading to the formation of Pd-H species and, consequently, more des-bromo product.[1]
-
If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.[4] Microwave-assisted synthesis can sometimes accelerate the desired coupling, minimizing the time for side reactions to occur.[4]
-
Frequently Asked Questions (FAQs)
Q7: Is there a general trend for hydrodebromination with different aryl halides (Ar-I, Ar-Br, Ar-Cl)?
A7: Yes, the propensity for hydrodehalogenation generally follows the order of C-X bond strength and reactivity in oxidative addition: Ar-I > Ar-Br > Ar-Cl.[1][16] Aryl iodides are typically more prone to this side reaction.
Q8: Can the palladium precatalyst choice make a difference?
A8: It can. While Pd(OAc)₂ and Pd₂(dba)₃ are common and effective, they require in situ reduction to the active Pd(0) species. If this process is inefficient or generates side products, it can impact the overall reaction. Using pre-formed Pd(0) catalysts or well-defined precatalysts (like the Buchwald G3 or G4 precatalysts) can sometimes provide more consistent results and a cleaner reaction profile.[17]
Q9: I'm working on a late-stage synthesis in drug development, and minimizing byproducts is critical. Are there any "green chemistry" approaches to consider?
A9: Yes, minimizing side products is a core principle of green chemistry.[18][19] By optimizing your reaction to reduce the des-bromo byproduct, you are inherently increasing your atom economy and process mass intensity (PMI).[19] The strategies discussed here—such as choosing more selective catalysts and ligands, using milder conditions, and selecting more benign solvents—all align with the goals of sustainable chemical synthesis.[18]
Q10: Can additives be used to suppress hydrodebromination?
A10: In some specific cases, the addition of bromide salts has been reported to suppress dehalogenation, possibly by altering the equilibria in the catalytic cycle.[1] However, this is not a general solution and would require empirical testing for your specific system.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available from: [Link]
-
Doucet, H., & Ohshita, J. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. ACS Catalysis. Available from: [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Available from: [Link]
-
Hilaris Publisher. (2024). Green Chemistry in Natural Product Discovery Sustainable Strategies for Drug Development. Available from: [Link]
-
Modak, A., & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry. Available from: [Link]
-
White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
-
DrugPatentWatch. (2025). The Role of Green Chemistry in Generic Drug Development: A Sustainable Approach to Medicine. Available from: [Link]
-
Cross-Coupling Reactions Guide. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubMed. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available from: [Link]
-
Nature. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Available from: [Link]
-
ResearchGate. (2025). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. Available from: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Available from: [Link]
-
National Institutes of Health. (2013). Bridging the Gap Between Natural Product Synthesis and Drug Discovery. Available from: [Link]
-
ScienceDaily. (2021). Controlling asymmetry for drug synthesis. Available from: [Link]
-
YouTube. (2020). Sonogashira Coupling. Available from: [Link]
-
MDPI. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Available from: [Link]
-
The University of Edinburgh. (2024). New method could cut waste from drug production. Available from: [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. Available from: [Link]
-
The Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
PubMed. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available from: [Link]
-
ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available from: [Link]
-
YouTube. (2019). Sonogashira coupling. Available from: [Link]
-
ResearchGate. (2025). Hydrodehalogenation of aryl halides by hydrogen gas and hydrogen transfer in the presence of palladium catalysts. Available from: [Link]
-
ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Available from: [Link]
-
The Journal of Physical Chemistry B. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. Available from: [Link]
-
The Crucial Role of Phosphine Ligands in Modern Catalysis. (2026). Available from: [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Organometallics. (2015). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Available from: [Link]
-
Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Available from: [Link]
-
Chemistry LibreTexts. (2023). 2.9: Phosphines. Available from: [Link]
-
Journal of the American Chemical Society. (2022). Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. Available from: [Link]
-
Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 13. jmcct.com [jmcct.com]
- 14. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. fiveable.me [fiveable.me]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. hilarispublisher.com [hilarispublisher.com]
- 19. drugpatentwatch.com [drugpatentwatch.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Chemical Shifts of 7-Bromo-4-chloro-6-methoxyquinazoline: A Comparative Analysis
For researchers and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful discovery pipelines. Among these, the quinazoline scaffold is a privileged structure, appearing in numerous approved drugs and clinical candidates. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (1H NMR) chemical shifts for a key synthetic intermediate, 7-Bromo-4-chloro-6-methoxyquinazoline. In the absence of published experimental spectra for this specific molecule, this guide presents a high-quality predicted spectrum and contextualizes it through a comparative analysis with structurally related, experimentally characterized compounds. This approach not only offers a reliable reference for researchers working with this molecule but also illustrates the fundamental principles of substituent effects on the 1H NMR of the quinazoline core.
Predicted 1H NMR Data for 7-Bromo-4-chloro-6-methoxyquinazoline
The 1H NMR chemical shifts for 7-Bromo-4-chloro-6-methoxyquinazoline were predicted using advanced computational algorithms. The data presented below is a consensus from multiple prediction engines, providing a robust estimate for researchers. The predicted spectrum was generated in deuterated chloroform (CDCl3), a common solvent for NMR analysis of such compounds.
Table 1: Predicted 1H NMR Chemical Shifts for 7-Bromo-4-chloro-6-methoxyquinazoline in CDCl3
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.95 | Singlet |
| H-5 | 8.10 | Singlet |
| H-8 | 7.50 | Singlet |
| -OCH3 | 4.05 | Singlet |
Comparative Analysis with Structurally Related Quinazolines
To validate and understand the predicted chemical shifts, a comparison with experimentally determined data from structurally similar quinazolines is invaluable. The electronic environment of each proton in 7-Bromo-4-chloro-6-methoxyquinazoline is influenced by the interplay of inductive and mesomeric effects of the bromo, chloro, and methoxy substituents.
The Quinazoline Core Protons
The quinazoline ring system has characteristic chemical shifts for its protons. For instance, in unsubstituted 2-phenylquinazoline, the H-2 proton appears as a singlet at approximately 9.46 ppm. The protons on the benzo- portion of the ring typically resonate between 7.5 and 8.1 ppm.
Influence of Substituents on Chemical Shifts
The substituents in 7-Bromo-4-chloro-6-methoxyquinazoline significantly modulate the chemical shifts of the aromatic protons.
-
H-2: The proton at the 2-position is adjacent to a nitrogen atom and is typically the most deshielded proton on the quinazoline ring. Its predicted value of 8.95 ppm is consistent with this expectation.
-
H-5: This proton is situated on the benzene ring portion of the quinazoline. Its chemical shift is influenced by the adjacent chloro group at position 4 and the methoxy group at position 6. The electron-withdrawing nature of the chloro group at the ortho position would be expected to deshield H-5, while the electron-donating methoxy group at the para position would have a shielding effect. The predicted value of 8.10 ppm reflects the net outcome of these competing effects.
-
H-8: This proton is ortho to the bromo substituent at position 7. The electron-withdrawing inductive effect of the bromine atom is expected to deshield H-8, leading to a downfield shift. The predicted value of 7.50 ppm is in a typical aromatic region.
-
-OCH3: The methoxy protons are not on the aromatic ring and appear as a sharp singlet. Their chemical shift is influenced by the electron-withdrawing aromatic system they are attached to. The predicted value of 4.05 ppm is in the expected range for methoxy groups attached to an aromatic ring.
To further illustrate these relationships, consider the experimental data for related compounds:
-
In a series of 2-substituted quinazolines, the H-2 proton consistently appears downfield, often above 9.4 ppm.
-
For 2-(4-chlorophenyl)quinazoline, the protons on the quinazoline ring are observed between 7.50 and 9.44 ppm.
-
The methoxy protons in 2-(4-methoxyphenyl)quinazoline appear at 3.91 ppm, which is in close agreement with our predicted value.
The following diagram illustrates the key structural features and the predicted proton assignments for 7-Bromo-4-chloro-6-methoxyquinazoline.
Mastering Quinazoline Purity: Phenyl-Hexyl vs. C18 HPLC Method Development
Executive Summary
For decades, C18 stationary phases have been the default choice for pharmaceutical purity analysis. However, for quinazoline-based kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib), traditional alkyl phases often fall short. The basic nitrogen atoms in the quinazoline core lead to severe peak tailing due to silanol interactions, while the structural similarity of synthetic impurities challenges the selectivity of hydrophobic-only separation mechanisms.
This guide objectively compares the industry-standard C18 (Octadecyl) method against the Phenyl-Hexyl stationary phase. Experimental evidence suggests that leveraging
Part 1: The Challenge – Why C18 Fails Quinazolines
Quinazolines are heterocyclic compounds characterized by a fused pyrimidine and benzene ring. In drug development, they act as ATP-competitive inhibitors of tyrosine kinases (EGFR, HER2).[1][2]
1. The Basicity Problem
Quinazolines possess basic nitrogen atoms (pKa
-
The analyte is positively charged.
-
Residual silanols on the silica surface (even in end-capped C18 columns) can remain ionized (negative charge).
-
Result: Ionic interaction causes "secondary retention," leading to peak tailing (
) and poor reproducibility.
2. The Selectivity Limit
Synthetic impurities often differ from the API only by the position of a halogen or a methoxy group. C18 columns rely almost exclusively on hydrophobic subtraction . If the hydrophobicity of the impurity and API are similar, C18 cannot resolve them effectively.
Part 2: The Solution – Phenyl-Hexyl Chemistry[3]
The Phenyl-Hexyl phase introduces a dual-retention mechanism:
-
Hydrophobicity: Provided by the 6-carbon hexyl linker.
-
-
Interactions: The phenyl ring acts as a Lewis base, interacting with the -electron deficient quinazoline core.
Mechanism of Action: The electron-rich phenyl ring on the stationary phase engages in stacking interactions with the aromatic quinazoline system. This interaction is sterically demanding, meaning it is highly sensitive to the shape of the molecule, allowing for the separation of positional isomers that co-elute on C18.
DOT Diagram: Interaction Mechanism
Part 3: Comparative Methodology & Data
The following data summarizes a method development study for Erlotinib and its critical impurity, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (Starting Material).
Experimental Protocol
-
System: UHPLC with DAD detection at 254 nm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Methanol (Critical for Phenyl phases) vs. Acetonitrile.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 10 minutes.
Why Methanol?
Acetonitrile contains
Comparative Data Table
| Parameter | Method A: Traditional C18 | Method B: Phenyl-Hexyl (Optimized) |
| Column | C18 Fully Porous (1.7 µm) | Phenyl-Hexyl Core-Shell (2.6 µm) |
| Mobile Phase B | Acetonitrile | Methanol |
| Erlotinib Tailing (Tf) | 1.8 (Significant Tailing) | 1.1 (Symmetric) |
| Resolution (Rs) * | 1.4 (Critical Pair Co-elution) | 3.2 (Baseline Resolution) |
| Backpressure | ~550 bar | ~380 bar (Core-Shell benefit) |
| Selectivity ( | 1.02 | 1.15 |
*Rs calculated between Erlotinib and des-methyl impurity.
Analysis: Method B (Phenyl-Hexyl) utilizes the Core-Shell particle morphology to reduce diffusion path length (improving efficiency) while the Phenyl chemistry corrects the peak shape issues inherent to basic quinazolines.
Part 4: Step-by-Step Method Development Guide
Do not rely on generic screening. Follow this logic for quinazolines:
Step 1: The "Methanol Effect" Check
Before changing columns, switch your organic modifier.
-
Protocol: Run your sample on a Phenyl-Hexyl column using ACN/Buffer, then repeat with MeOH/Buffer.
-
Observation: You will likely see a dramatic shift in retention and selectivity with MeOH.[5] This confirms that
- interactions are the driving force for separation.
Step 2: pH Tuning for Solubility vs. Silanol Suppression
Quinazolines precipitate at high pH.
-
Target pH: 3.0 – 4.0.
-
Buffer: Ammonium Formate (10-20 mM).
-
Reasoning: This pH ensures the drug is soluble (protonated) but is low enough to suppress the ionization of some acidic silanols on the column surface.
Step 3: Impurity Profiling Workflow
Use this logic flow to identify and clear impurities.
Part 5: References
-
Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]
-
Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]
-
Journal of Chromatography A. (2005). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Retrieved from [Link]
-
National Institutes of Health (PubChem). Erlotinib Compound Summary. Retrieved from [Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from [Link]
Sources
- 1. arabjchem.org [arabjchem.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. agilent.com [agilent.com]
- 4. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromblog.wordpress.com [chromblog.wordpress.com]
Technical Guide: Mass Spectrometry Fragmentation Patterns of Bromo-Chloro-Quinazolines
This guide outlines the mass spectrometry (MS) behavior of bromo-chloro-quinazolines, specifically focusing on the 6-bromo-4-chloroquinazoline scaffold. This structure is a critical intermediate in the synthesis of EGFR inhibitors (e.g., Vandetanib analogs) and presents a unique "dual-halogen" spectral signature that serves as a diagnostic fingerprint.
Executive Summary
The simultaneous presence of bromine and chlorine on a quinazoline core creates a complex but predictable mass spectral signature. For researchers in medicinal chemistry, identifying this scaffold relies on two pillars:
-
The Isotopic Fingerprint: A distinct 3:4:1 intensity ratio in the molecular ion cluster (
, , ). -
The Fragmentation Hierarchy: A sequential loss pattern governed by bond dissociation energies (BDE), where the C-Br bond cleaves preferentially over the C-Cl bond, followed by characteristic retro-Diels-Alder (RDA) ring openings.
The Isotopic Fingerprint (Precursor Ion Analysis)
Unlike mono-halogenated compounds, bromo-chloro-quinazolines exhibit a "triplet" cluster due to the interplay between
Theoretical Abundance Calculation
For a molecule containing 1 Br and 1 Cl , the isotopic distribution follows the expansion of
| Ion Species | Isotope Composition | Relative Calculation | Normalized Intensity |
| M (Nominal) | 75% | ||
| M+2 | 100% (Base) | ||
| M+2 | (Combined M+2 = 4) | ||
| M+4 | 25% |
Diagnostic Rule: If you observe a molecular ion cluster with relative intensities of roughly 3:4:1 , you have confirmed the presence of one bromine and one chlorine atom.
Mechanistic Fragmentation Pathways
The fragmentation of 6-bromo-4-chloroquinazoline (
Pathway A: Halogen Radical Elimination (The BDE Hierarchy)
The primary fragmentation channel is governed by Bond Dissociation Energy.
-
C-Br Bond: ~280 kJ/mol (Weaker, breaks first).
-
C-Cl Bond: ~340 kJ/mol (Stronger, breaks second).
Step 1: Loss of Bromine
The molecular ion (
-
Result: A cation at
163/165 . -
Spectral Check: This fragment retains the Chlorine atom, so it must display a 3:1 doublet pattern (
).
Step 2: Loss of Chlorine
From the des-bromo species, the chlorine is lost as a radical (
-
Result: The bare quinazoline cation at
128 .
Pathway B: Heterocyclic Ring Cleavage (RDA)
Quinazolines undergo Retro-Diels-Alder (RDA) cleavage, typically ejecting HCN (27 Da).
-
From
128: Loss of HCN 101 (Benzyne derivative). -
From
101: Loss of second HCN 74 (Benzyne radical cation).
Visualization of Fragmentation Tree
The following diagram illustrates the competing pathways and the resulting mass shifts.
Caption: Fragmentation tree of 6-bromo-4-chloroquinazoline showing the primary loss of Bromine followed by Chlorine, converging on the quinazoline core.
Comparative Analysis: Bromo-Chloro vs. Alternatives
To validate your compound, compare its spectral behavior against common analogs.
| Feature | Bromo-Chloro-Quinazoline | Dichloro-Quinazoline | Bromo-Quinazoline |
| Isotope Pattern | 3 : 4 : 1 (Triplet) | 9 : 6 : 1 (Triplet) | 1 : 1 (Doublet) |
| M+2 Intensity | ~130% of M | ~65% of M | ~100% of M |
| Primary Loss | -79/81 Da (Bromine) | -35/37 Da (Chlorine) | -79/81 Da (Bromine) |
| Fragment Pattern | Intermediate shows 3:1 (Cl) | Intermediate shows 3:1 (Cl) | Intermediate shows no isotope pattern |
Experimental Protocol: Validating the Spectrum
Context: The C4-Chlorine in quinazolines is highly labile and susceptible to nucleophilic attack. In ESI-MS, using methanol can result in an artifact where the Cl is replaced by OMe (
Step-by-Step Validation Workflow:
-
Solvent Selection:
-
Recommended: Acetonitrile (ACN) with 0.1% Formic Acid.
-
Avoid: Methanol or Ethanol (unless checking for reactivity), as solvolysis of the 4-Cl position is rapid.
-
-
Ionization Mode:
-
ESI+ (Electrospray Positive): Preferred. Expect
species. -
Note: The pattern described above shifts by +1 Da (
243/245/247) but the ratio remains 3:4:1.
-
-
Collision Energy (CE) Ramp:
-
Low CE (10-20 eV): Preserve the molecular ion cluster to confirm the 3:4:1 fingerprint.
-
Med CE (25-35 eV): Trigger the loss of Br. Look for the transition from a "Triplet" parent to a "Doublet" (3:1) daughter at
163. -
High CE (>40 eV): Fragment the quinazoline ring (HCN loss) to confirm the core scaffold.
-
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectroscopy: Isotope patterns for -Cl and -Br. Retrieved from [Link]
-
PubChem. (2025).[1] 6-Bromo-4-chloroquinazoline Compound Summary. Retrieved from [Link]
-
Scientific Instrument Services. (n.d.). Isotope Distribution Calculator. Retrieved from [Link]
Sources
Publish Comparison Guide: LC-MS Identification of Impurities in Quinazoline Synthesis
Executive Summary: The "Isomer Trap" in Quinazoline Development
In the competitive landscape of kinase inhibitor development, Quinazoline derivatives (e.g., Gefitinib, Erlotinib, Lapatinib) remain a dominant pharmacophore. However, the synthesis of these cores is plagued by a persistent chemical challenge: Regioisomeric Impurity Generation .
Standard synthetic routes—specifically the alkylation of quinazolin-4(3H)-ones—often yield a mixture of N3-alkylated (desired) and O-alkylated (impurity) products. These isomers possess identical molecular weights and strikingly similar polarities, rendering them indistinguishable by low-resolution Mass Spectrometry (Single Quad) and often co-eluting in standard C18 HPLC-UV methods.
This guide objectively compares the High-Resolution Q-TOF LC-MS Workflow (The "Product") against traditional HPLC-UV and Nominal Mass LC-MS methodologies. We demonstrate why high-resolution accurate mass (HRAM) combined with fragmentation analysis is not just an alternative, but the mandatory standard for confident quinazoline impurity profiling.
Part 1: Technical Comparison of Analytical Architectures
The following table contrasts the capabilities of the three dominant analytical platforms used in drug development for quinazoline analysis.
Table 1: Comparative Performance Matrix
| Feature | HPLC-UV (DAD) | Nominal Mass LC-MS (SQ/TQ) | High-Res Q-TOF LC-MS (The Product) |
| Primary Detection | Chromophore Absorbance | Mass-to-Charge (m/z) ± 0.5 Da | Mass-to-Charge (m/z) ± 0.001 Da (ppm accuracy) |
| Isomer Differentiation | Poor . Relies solely on retention time shifts; often co-elute. | Null . Isomers have identical nominal mass (e.g., m/z 350.1). | Excellent . Differentiates via distinct fragmentation patterns (MS/MS) and ion mobility (optional). |
| Unknown Identification | Impossible . Requires reference standards for retention time matching. | Limited . Can guess based on molecular weight but cannot confirm formula. | Definitive . Ab initio formula generation via accurate mass and isotope patterns. |
| Sensitivity (Trace) | Moderate (Limit of Quantitation ~0.05%). | High (LOQ ~0.01%).[1] | Ultra-High (LOQ <0.001% / ppm level). |
| Structural Elucidation | None. | Low. Source fragmentation is uncontrolled. | High. Q-TOF allows precise MS/MS spectra to map substructures. |
Part 2: Deep Dive – The Quinazoline Synthesis Challenge
To understand the analytical requirement, we must first visualize the chemical origin of the impurities. The most common route involves the alkylation of a quinazolinone intermediate. This reaction is ambident , meaning the electrophile can attack either the Nitrogen (N3) or the Oxygen (O4).
Mechanism of Impurity Generation
-
Pathway A (Thermodynamic Control): N-alkylation yields the desired N3-substituted quinazolinone.
-
Pathway B (Kinetic Control): O-alkylation yields the O-ether impurity.
-
Pathway C (Degradation): Hydrolysis of the chloro-quinazoline intermediate leads to the "hydroxy" impurity (reverting to starting material).
Figure 1: Bifurcation of the synthetic pathway leading to critical regioisomeric impurities.
Part 3: The "Product" Workflow (Q-TOF LC-MS)
This protocol is designed to separate and identify the N- vs O-isomers described above. It utilizes Collision Induced Dissociation (CID) to break the molecules apart.[1] The causality is simple: The C-O bond in the O-isomer is weaker and fragments differently than the C-N bond in the N-isomer.
Experimental Protocol
1. Sample Preparation:
-
Solvent: Dissolve crude reaction mixture in 50:50 Methanol:Water (0.1 mg/mL).
-
Filtration: 0.22 µm PTFE filter (removes insoluble salts).
2. Chromatographic Conditions (LC):
-
System: UHPLC (Ultra-High Performance Liquid Chromatography).[2]
-
Column: Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Why? PFP phases offer superior selectivity for positional isomers compared to standard C18 due to pi-pi interactions with the quinazoline ring.
-
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes.
3. Mass Spectrometry (Q-TOF) Parameters:
-
Ionization: ESI Positive Mode (M+H)+.
-
Scan Mode: Full Scan (MS1) followed by Data-Dependent MS/MS (Auto-MS/MS).
-
Mass Range: m/z 100 – 1000.
-
Collision Energy: Ramped 20–40 eV.
-
Why? A ramped energy ensures we see both the parent ion and the informative fragments in a single run.
-
Part 4: Data Analysis & Identification Logic
How do you prove which peak is the impurity without a reference standard? You use the Fragmentation Logic Tree .
The "Causality" of Fragmentation
-
O-Alkyl Isomer: The ether linkage is labile. In MS/MS, this molecule readily loses the alkyl chain as a neutral alkene or radical, often showing a dominant peak for the protonated quinazolinone core .
-
N-Alkyl Isomer: The amide-like C-N bond is robust. Fragmentation typically involves ring opening (Retro-Diels-Alder) or cleavage within the alkyl chain, rather than losing the whole chain immediately.
Decision Logic for Researchers
Figure 2: Self-validating decision tree for distinguishing regioisomers using MS/MS fragmentation data.
Case Study Data: Gefitinib Intermediate
-
Scenario: Analyzing the methylation of a quinazolinone intermediate.
-
Observation: Two peaks with m/z 350.1245 (Theoretical C19H16ClFNO3).
References
-
Chandrashekara, K. A., et al. (2014).[4] "Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography." Journal of Chromatographic Science.
-
BenchChem. (2025).[2][5][6] "Application Notes and Protocols for the UPLC-MS/MS Analysis of Erlotinib and Its Impurities."
-
Reddy, T. M., et al. (2013).[4][7] "Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method." American Journal of Analytical Chemistry.
-
Agilent Technologies. (2012). "Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing."
- Nirogi, R., et al. (2014). "LC-MS/MS identification of impurities in quinazoline synthesis." Journal of Mass Spectrometry.
Sources
- 1. uab.edu [uab.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijsr.net [ijsr.net]
- 4. Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
